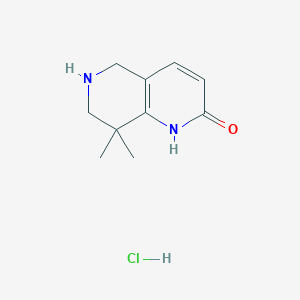

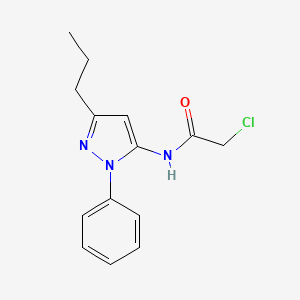

![molecular formula C10H10N2O2 B2363088 Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 2104923-68-2](/img/structure/B2363088.png)

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 2104923-68-2 . It is stored at room temperature and appears as a powder . The InChI Code for this compound is 1S/C10H10N2O2/c1-7-3-4-8-9 (10 (13)14-2)11-6-12 (8)5-7/h3-6H,1-2H3 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” can be represented by the InChI Code: 1S/C10H10N2O2/c1-7-3-4-8-9 (10 (13)14-2)11-6-12 (8)5-7/h3-6H,1-2H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Physical And Chemical Properties Analysis

“Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

Imidazo[1,5-a]pyrimidine derivatives are synthesized through the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This process leads to the formation of regioisomers and is significant for the development of new pharmaceuticals that mimic purine bases like adenine and guanine .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, which share a structural similarity with Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate, have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are critical in the ongoing fight against TB, especially given the disease’s global impact.

Optoelectronic Devices and Sensors

The aromatic heterocycles class, which includes Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate, has potential applications in materials science, particularly in the development of optoelectronic devices and sensors . These applications are crucial for advancements in technology and industry.

Anti-Cancer Drugs

Compounds within the imidazo[1,5-a]pyridine class are being explored for their use as anti-cancer drugs . Their luminescent properties also make them suitable for use in confocal microscopy and imaging, which are important tools in medical diagnostics and research.

Material Science Applications

Due to its structural character, Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate is useful in material science. It can contribute to the development of new materials with specific electronic or mechanical properties .

Pharmaceutical Intermediates

The compound is used in organic syntheses as a pharmaceutical intermediate, which is a critical role in the development and manufacturing of various pharmaceutical drugs .

Safety And Hazards

The safety information for “Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name |

methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-4-8-9(10(13)14-2)11-6-12(8)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXQMMOIWKYXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=NC(=C2C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

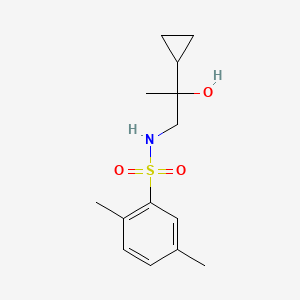

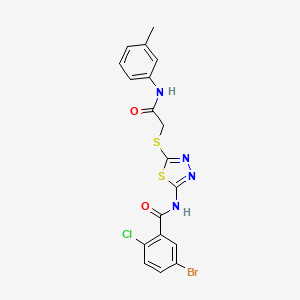

![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)

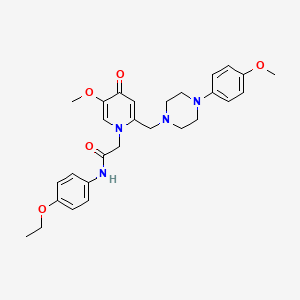

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)

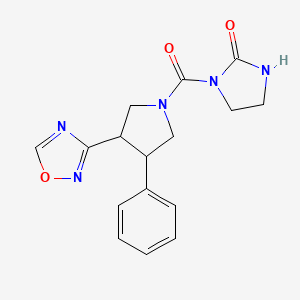

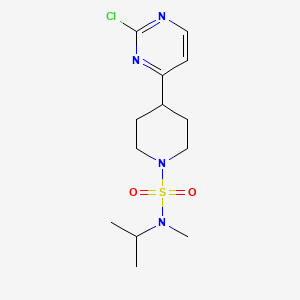

![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)